Z-Pro-gly-gly-OH
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Overview
Description
Z-Pro-gly-gly-OH, also known as Glycine, N-[N-[1-[(phenylmethoxy)carbonyl]-L-prolyl]glycyl]-, is a compound with the molecular formula C17H21N3O6 and a molecular weight of 363.37 g/mol . It is a peptide derivative that has garnered interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Pro-gly-gly-OH can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Z-Pro-gly-gly-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the peptide bonds, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Nucleophiles like amines or thiols, organic solvents like DMF.
Major Products Formed
The major products formed from these reactions include various peptide derivatives and modified peptides with altered functional groups .
Scientific Research Applications
Z-Pro-gly-gly-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized peptides and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Z-Pro-gly-gly-OH involves its interaction with specific proteins and enzymes. It binds to target proteins, influencing their structure and function. This binding can trigger a cascade of biochemical reactions, regulating various cellular processes . The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Z-Gly-OH: A simpler peptide derivative used in peptide synthesis.
Z-Pro-OH: Another peptide derivative with similar applications.
Z-Gln-OH: Used in the synthesis of glutamine-containing peptides.
Uniqueness
Z-Pro-gly-gly-OH stands out due to its specific structure, which allows for unique interactions with proteins and enzymes. Its ability to form stable peptide bonds and its versatility in chemical reactions make it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H21N3O6 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[[2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-14(18-10-15(22)23)9-19-16(24)13-7-4-8-20(13)17(25)26-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,21)(H,19,24)(H,22,23)/t13-/m0/s1 |
InChI Key |
PWXBLRUHNLSORC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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